molecular formula C13H15N3O5 B14018070 2-Pentofuranosyl-2h-indazole-3-carboxamide CAS No. 31899-58-8

2-Pentofuranosyl-2h-indazole-3-carboxamide

Cat. No.: B14018070
CAS No.: 31899-58-8
M. Wt: 293.27 g/mol
InChI Key: KUXRTBOUIUTEJT-UHFFFAOYSA-N
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Description

2-Pentofuranosyl-2h-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Pentofuranosyl-2h-indazole-3-carboxamide involves the visible-light-driven photocyclization reaction of aryl azides. This method is efficient and environmentally friendly, as it does not require photocatalysts or external additives. The reaction proceeds under mild conditions, utilizing sunlight or visible light to achieve the desired product in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable processes can be applied. The use of photocyclization reactions and other catalyst-free methods can be scaled up for industrial production, ensuring minimal environmental impact and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pentofuranosyl-2h-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-Pentofuranosyl-2h-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-Pentofuranosyl-2h-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The pentofuranosyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentofuranosyl-2h-indazole-3-carboxamide is unique due to the presence of the pentofuranosyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

31899-58-8

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carboxamide

InChI

InChI=1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20)

InChI Key

KUXRTBOUIUTEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=O)N

Origin of Product

United States

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